N-Methyldipropylamine

Description

Historical Context of N-Methyldipropylamine in Amine Chemistry

The study of simple aliphatic amines dates back to the 19th century, but the systematic investigation and application of more complex polyamines like 3,3′-Diamino-N-methyldipropylamine are a more recent development. The progression of amine chemistry has been driven by the need for compounds with specific functionalities, such as the ability to act as chelating agents, building blocks for polymers, and as molecules with defined biological activity. Polyamines, characterized by two or more amine groups, became a focal point of research due to their unique chemical properties, including high reactivity and the capacity to form strong interactions with various substrates.

While specific early synthesis records for 3,3′-Diamino-N-methyldipropylamine are not prominently documented in seminal historical texts, its development is intrinsically linked to the broader exploration of polyamines. Traditional synthesis routes for such compounds often involved reactions that could produce a range of methylated and propylated amines. The isolation and characterization of specific isomers and derivatives like 3,3′-Diamino-N-methyldipropylamine became more feasible with the advent of modern chromatographic and spectroscopic techniques, allowing researchers to harness its specific properties for advanced applications.

Current Research Landscape and Significance of this compound

In contemporary chemical research, 3,3′-Diamino-N-methyldipropylamine is recognized for its versatility. Its structure, featuring a central tertiary amine flanked by two primary amine groups, allows it to function in multiple capacities.

Key areas of current research include:

Biomolecule Purification: The compound is used as a versatile affinity ligand in chromatography. nih.gov When immobilized on a matrix like agarose (B213101), it effectively purifies biomolecules such as proteins and supercoiled plasmid DNA. nih.govresearchgate.net The purification can be achieved under mild conditions, using an increasing salt gradient to elute the target molecules, which is a significant advantage in maintaining their biological activity. nih.govresearchgate.net

Polymer Synthesis and Materials Science: The presence of multiple reactive amine groups makes it a valuable monomer and cross-linking agent in polymer synthesis. smolecule.comcymitquimica.com It is used to develop materials with specific properties, such as improved thermal resistance or mechanical strength. smolecule.com Research has also highlighted its role in creating zwitterionic nanofiltration membranes.

Chemical Synthesis Intermediate: It serves as a precursor in the synthesis of a wide range of other chemicals. smolecule.com Applications include the production of surfactants, agrochemicals, and more complex molecules like new bischromone derivatives with potential as anticancer drugs. smolecule.comontosight.aisigmaaldrich.comscientificlabs.co.uksigmaaldrich.com It has also been used to synthesize polyamine derivatives containing dimeric quinolone and other heterocyclic moieties. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.com

Electrolytes and Corrosion Inhibition: With its multiple amine groups that can be positively charged, the compound can function as a cationic electrolyte, making it relevant for research in battery development and electrochemical studies. smolecule.combiosynth.com It has also been investigated for its potential as a corrosion inhibitor for metal protection. ontosight.ai

Biomedical and Pharmaceutical Research: Its inherent biological activity has made it a candidate for developing new therapeutic agents, particularly in antimicrobial and anticancer research. smolecule.com Furthermore, derivatives of the compound have been explored for use in disinfectant formulations due to their microbicidal activity against various microorganisms.

Nomenclature and Structural Variants in Academic Literature

The nomenclature surrounding this compound and its related structures can be ambiguous. It is crucial to distinguish between the different compounds that are often referred to by similar names in the literature. The CAS Number provides the most definitive identification for each distinct chemical entity.

This name, along with its synonym N,N-Bis(γ-aminopropyl)methylamine, explicitly describes the structure of the triamine compound with the CAS number 105-83-9. smolecule.comchemeo.comscbt.com The structure consists of a central methylamine (B109427) group bonded to two separate 3-aminopropyl chains. smolecule.com This nomenclature is frequently used in chemical manufacturing and biochemical research contexts where its function as a polyamine is highlighted. smolecule.com It is studied for its role as a precursor in the synthesis of polymers and other chemicals, as a cationic electrolyte, and for its interactions with biological systems like proteins. smolecule.com

This is another widely accepted and systematic name for the same compound (CAS 105-83-9). nih.govontosight.aisigmaaldrich.comchemeo.com This name emphasizes the two primary amino groups at the 3 and 3′ positions of the dipropylamine (B117675) backbone, which has a methyl group on the central nitrogen. It is commonly used in studies focusing on its application as a ligand in affinity chromatography for the purification of proteins and nucleic acids. nih.gov Research under this name often explores its low cost and low toxicity as a ligand, making it a practical tool in biotechnology. nih.govresearchgate.net

This name also refers to the identical chemical with CAS number 105-83-9. chemeo.com It describes the molecule by identifying one side as an N-methyl-1,3-propanediamine which is substituted on the methyl-bearing nitrogen with a 3-aminopropyl group. This nomenclature variant is often found in chemical property databases and formal chemical registration systems like the US EPA's Substance Registry Services. chemeo.comepa.gov

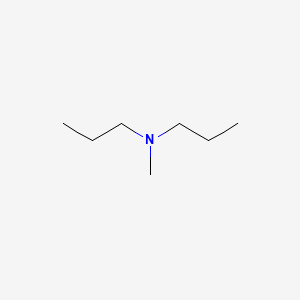

In contrast to the variants above, N-methyl dipropyl amine (also known as this compound) refers to a different, simpler molecule. nih.govchemspider.com This compound is a tertiary amine with the chemical formula C7H17N and the CAS number 3405-42-3. nih.govsigmaaldrich.comscbt.com Its structure consists of a single nitrogen atom bonded to one methyl group and two n-propyl groups. sigmaaldrich.com It lacks the primary amine groups that characterize the more complex triamine discussed previously. Research on this compound focuses on different areas, such as its use in studies of catalytic C(sp3)-H bond activation in tertiary alkylamines. nih.gov

The distinct properties of these two compounds are summarized in the table below.

Interactive Data Table: Comparison of this compound Variants

| Property | 3,3′-Diamino-N-methyldipropylamine | N-methyl dipropyl amine (MDPA) |

|---|---|---|

| Chemical Formula | C₇H₁₉N₃ biosynth.com | C₇H₁₇N nih.gov |

| Molecular Weight | 145.25 g/mol biosynth.com | 115.22 g/mol nih.gov |

| CAS Number | 105-83-9 biosynth.com | 3405-42-3 nih.gov |

| Synonyms | N,N-Bis(3-aminopropyl)methylamine, N-(3-Aminopropyl)-N-methyl-1,3-propanediamine chemeo.com | N-methyl-N-propylpropan-1-amine nih.gov |

| Boiling Point | 110-112 °C at 6 mmHg sigmaaldrich.comscientificlabs.co.uk | 117 °C sigmaaldrich.comsigmaaldrich.com |

| Density | 0.901 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk | 0.734 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4725 sigmaaldrich.comscientificlabs.co.uk | n20/D 1.406 sigmaaldrich.comsigmaaldrich.com |

| Key Functional Groups | 2 Primary Amines, 1 Tertiary Amine | 1 Tertiary Amine |

Pentamethyldipropylenetriamine (PMDPT)

Pentamethyldipropylenetriamine (PMDPT), with the chemical name N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a more complex polyamine that is structurally related to this compound. echemi.com While both are tertiary amines, PMDPT contains three nitrogen atoms within its structure, linked by propylene (B89431) groups, and is more specifically classified as a triamine. atamanchemicals.com This compound often appears in related searches due to the shared "dipropylene" component in its name, but it possesses different properties and applications.

PMDPT is primarily used as a catalyst and a curing agent in industrial processes, such as in the formulation of epoxy resins and polyurethane foams. atamanchemicals.com Its multiple nitrogen sites make it an effective ligand in coordination chemistry. atamanchemicals.com

Table 2: Physicochemical Properties of Pentamethyldipropylenetriamine (PMDPT)

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₇N₃ echemi.com |

| Molar Mass | 201.35 g/mol echemi.com |

| Appearance | Liquid echemi.com |

| Density | 0.83 - 0.9 g/cm³ echemi.com |

| Boiling Point | 102 °C at 11 mmHg echemi.com |

| Flash Point | 80.9 - 92 °C echemi.com |

| Refractive Index | 1.4450 to 1.466 echemi.com |

| CAS Number | 3855-32-1 echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBMZKBIZUWTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955612 | |

| Record name | N-Methyl-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3405-42-3 | |

| Record name | N-Methyl-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyldipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for N-Methyldipropylamine

Reductive amination stands out as a highly effective and widely employed method for the synthesis of amines. masterorganicchemistry.comlibretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. mpg.dechim.it For the synthesis of this compound, this can be achieved through the reaction of propionaldehyde (B47417) with N-methylamine.

The initial reaction between N-methylamine and two equivalents of propionaldehyde likely proceeds through the formation of an enamine intermediate, which then undergoes a second addition to another molecule of propionaldehyde. The resulting intermediate is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commpg.de The choice of reducing agent can be critical, with NaBH₃CN being particularly effective as it is selective for the reduction of the iminium ion over the carbonyl group. mpg.de

A general representation of this two-step, one-pot reaction is as follows:

Step 1: Imine/Enamine Formation CH₃NH₂ + 2 CH₃CH₂CHO → [Intermediate Iminium/Enamine Species] + H₂O

Step 2: Reduction [Intermediate Iminium/Enamine Species] + Reducing Agent → CH₃N(CH₂CH₂CH₃)₂

The conditions for reductive amination can be tailored to optimize the yield and purity of the final product. Key parameters include the choice of solvent, temperature, and pH.

| Reactant 1 | Reactant 2 | Reducing Agent | Typical Solvents | Typical Conditions | Product |

| N-Methylamine | Propionaldehyde | NaBH₃CN, NaBH₄ | Methanol (B129727), Ethanol, Dichloromethane | Room Temperature, Mildly Acidic or Neutral pH | This compound |

This table represents a generalized scheme for the reductive amination synthesis of this compound. Specific yields and reaction times can vary based on the detailed experimental setup.

The alkylation of amines is a fundamental method for the synthesis of more substituted amines. libretexts.org In the context of this compound synthesis, this can be achieved by the methylation of dipropylamine (B117675). This reaction involves the nucleophilic attack of the secondary amine on a methylating agent.

A common and effective methylating agent for this purpose is methyl iodide (CH₃I). google.com The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of dipropylamine attacks the electrophilic carbon atom of methyl iodide, displacing the iodide ion and forming the tertiary amine.

(CH₃CH₂CH₂)₂NH + CH₃I → CH₃N(CH₂CH₂CH₃)₂ + HI

To drive the reaction to completion and to neutralize the hydrogen iodide byproduct, a base is often added. The choice of base and solvent is crucial to prevent side reactions and to ensure a good yield.

| Amine Precursor | Alkylating Agent | Base (optional) | Typical Solvents | Typical Conditions | Product |

| Dipropylamine | Methyl Iodide | Triethylamine (B128534), Potassium Carbonate | Acetonitrile, DMF, THF | Room Temperature to Reflux | This compound |

This table illustrates a general approach for the synthesis of this compound via alkylation. The specific conditions can influence the rate and efficiency of the reaction.

Direct amination involves the reaction of an alkyl halide with ammonia (B1221849) or a less substituted amine to form a more substituted amine. While theoretically possible to synthesize this compound through the direct reaction of a propyl halide with N-methylamine, this method is often plagued by a lack of selectivity. egyankosh.ac.in The initial product, N-methylpropylamine, can further react with the propyl halide to form this compound. However, the reaction can continue, leading to the formation of a quaternary ammonium (B1175870) salt. This results in a mixture of products that can be difficult to separate, leading to lower yields of the desired tertiary amine. Due to these control issues, direct amination is generally less favored for the specific synthesis of tertiary amines like this compound compared to reductive amination or the alkylation of a secondary amine precursor.

Advanced Synthetic Strategies and Modifications

Beyond the established routes, research into novel synthetic methodologies continues to expand the toolkit for amine synthesis. These advanced strategies can offer improved efficiency, milder reaction conditions, or access to functionalized derivatives.

Pyrrole-2-carboxaldehyde is a versatile building block in organic synthesis, often utilized in the construction of complex heterocyclic structures and macrocycles. nih.govresearchgate.net While a direct one-step synthesis of this compound from pyrrole-2-aldehyde is not a standard transformation, the reactivity of the aldehyde group allows for its potential use in a multi-step synthesis.

One plausible pathway involves the reductive amination of pyrrole-2-carboxaldehyde with dipropylamine. This reaction would yield N,N-dipropyl-(1H-pyrrol-2-yl)methanamine. The pyrrole (B145914) ring could then, in principle, be cleaved and the resulting fragments further modified to yield this compound, although this would likely be a complex and low-yielding process. A more direct, albeit still multi-step, approach could involve the reductive amination of pyrrole-2-carboxaldehyde with N-methylamine to form N-methyl-(1H-pyrrol-2-yl)methanamine, followed by subsequent alkylation reactions.

The reductive amination of pyrrole-2-carboxaldehyde with an amine can be represented as:

Pyrrole-2-CHO + R₂NH + Reducing Agent → Pyrrole-CH₂NR₂

While this does not directly yield this compound, it highlights the potential of using bio-based or heterocyclic aldehydes in the synthesis of various amines.

Carbon nanodots (CDs) are a class of fluorescent nanomaterials that have garnered significant attention for their applications in bioimaging, sensing, and catalysis. mdpi.comnih.gov The properties of CDs can be tuned by doping them with heteroatoms, with nitrogen being a common dopant to enhance their quantum yield and photoluminescence. mdpi.comnih.gov

Amines are frequently used as nitrogen precursors in the synthesis of N-doped CDs. While there is no direct report found on the use of this compound itself, a closely related compound, 3,3′-diamino-N-methyldipropylamine, has been successfully employed as a precursor for the synthesis of nitrogen-doped carbon dots. open.ac.ukmaynoothuniversity.ienih.govgoogle.com This suggests that N-alkyldipropylamine structures can serve as effective nitrogen sources.

The synthesis of N-doped CDs typically involves the hydrothermal or solvothermal treatment of a carbon source and a nitrogen source. mdpi.com The amine precursor not only provides the nitrogen atoms for doping but can also influence the surface chemistry and, consequently, the properties of the resulting CDs.

| Carbon Source | Nitrogen Precursor (example) | Synthesis Method | Application of resulting N-CDs |

| Citric Acid | 3,3′-diamino-N-methyldipropylamine | Hydrothermal/Solvothermal | Fluorescent probes, Bioimaging |

| Glucose | Ethylenediamine | Hydrothermal | Sensing, Catalysis |

This table provides examples of amine precursors used in the synthesis of N-doped carbon dots, illustrating the potential role of this compound or its derivatives in this field. The use of such amines can lead to CDs with specific surface functionalities that can be beneficial for various applications.

Synthesis of Functionalized Carbon Nanodots (CDs) using this compound as a Precursor

One-step microwave irradiation methods

Microwave-assisted synthesis has emerged as a significant green chemistry technique that accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. cem.com This technology leverages the direct coupling of microwave energy with molecules possessing a dipole moment, resulting in efficient internal heating. anton-paar.com The principle is based on the Arrhenius law, where a 10 °C increase in reaction temperature can roughly halve the reaction time, and microwave reactors can safely heat reactions to temperatures far beyond the solvent's boiling point in sealed vessels. anton-paar.com This rapid, localized heating minimizes the formation of byproducts. anton-paar.com

While microwave irradiation is a well-established method for a wide range of organic syntheses, including the formation of N-heterocycles and various nanoparticles, specific one-step protocols for the synthesis of this compound itself are not extensively detailed in the provided research. cem.comnih.govnih.govmdpi.com However, the general principles of microwave-assisted organic synthesis are applicable. For instance, a pseudo three-component reaction for synthesizing N-methyl-1,4-dihydropyridines has been successfully developed using microwave irradiation, highlighting the method's utility for N-alkylated compounds. nih.gov This approach offers benefits like short reaction times and the avoidance of toxic solvents or expensive catalysts. nih.gov The synthesis of N-acetylneuraminic acid congeners has also been significantly accelerated using microwave-assisted protocols, reducing reaction times from hours to minutes. nih.gov

| Microwave Synthesis Parameter | General Advantage | Reference |

| Heating Method | Direct internal heating via dielectric interaction | anton-paar.com |

| Reaction Time | Significantly reduced (minutes vs. hours/days) | cem.comanton-paar.com |

| Temperature Control | Rapid heating to superheated temperatures in sealed vessels | anton-paar.com |

| Product Purity | Reduced byproduct formation | anton-paar.com |

| Green Chemistry | Avoidance of toxic solvents, potential for catalyst-free reactions | nih.gov |

Role in controlling CD properties

Nitrogen-doped carbon dots (N-CQDs) are a class of fluorescent nanomaterials with applications in sensing and bioimaging, owing to their excellent water solubility, biocompatibility, and tunable photoluminescence (PL). nih.govmdpi.com The incorporation of nitrogen atoms into the carbon lattice is a crucial strategy for modulating the electronic structure and surface properties of carbon dots (CDs), which in turn enhances their fluorescence quantum yield (QY). nih.govsjtu.edu.cn

Amines are frequently used as nitrogen sources in the synthesis of N-CQDs through methods like hydrothermal treatment or microwave-assisted synthesis. nih.govsjtu.edu.cn this compound can serve as such a nitrogen precursor. The amino groups on the surface of the resulting N-CQDs play a critical role in their properties. For example, the fluorescence intensity of N-CQDs can be highly sensitive to pH changes due to the protonation and deprotonation of surface functional groups like amino and carboxyl groups. nih.gov This sensitivity allows N-CQDs to function as robust fluorescent pH sensors. nih.gov

Furthermore, the surface properties imparted by nitrogen doping influence the interaction of N-CQDs with other molecules, such as metal ions. N-CQDs have demonstrated high sensitivity and selectivity for Fe³⁺ ions, where the ion quenches the fluorescence of the dots, forming the basis for a detection sensor. nih.gov In the context of biosensors, precursors like this compound are selected for the synthesis of carbon nanoparticles used in constructing amperometric biosensors. researchgate.net The specific properties endowed by the amine precursor are essential for the sensor's performance. The doping of CDs can tune their PL properties, and nitrogen doping, in particular, has been shown to enhance PL emission. sjtu.edu.cnfrontiersin.org

Synthesis of Bis-Acridone Derivatives Utilizing this compound as a Linker

This compound, specifically its diamino derivative (3,3'-diamino-N-methyldipropylamine), serves as a versatile linker in the synthesis of complex molecules, such as bis-acridone derivatives. google.com These compounds, which feature two planar aromatic ring systems joined by a flexible chain, have been investigated as potential antitumor agents due to their ability to intercalate with DNA. google.comnih.gov The nature of the linking chain, including its length and rigidity, is a critical factor in the DNA binding affinity of these molecules. google.comsemanticscholar.org

In a typical synthesis, a chloro-nitro-acridone derivative is reacted with 3,3'-diamino-N-methyldipropylamine in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The reaction is often facilitated by a base such as triethylamine and proceeds at an elevated temperature (e.g., 80 °C) for several hours. google.comepo.org The product is then precipitated by adding water. google.com This synthetic strategy has been used to create a series of potent and highly selective antitumor agents where two imidazoacridinone rings are connected by an N-methyl-dipropylamine-type linker. nih.gov

The rationale for using an aminoalkyl chain like this compound as a linker is that it is positively charged under physiological conditions, allowing it to interact favorably with the negatively charged phosphate (B84403) backbone of DNA. semanticscholar.orgmdpi.com This interaction helps to position the terminal aromatic chromophores for optimal stacking interactions within the DNA structure. semanticscholar.org

Table of Reaction Details for Bis-Acridone Synthesis

| Reactant 1 | Reactant 2 (Linker) | Solvent | Conditions | Product Type | Reference |

| 1-chloro-7-methoxy-4-nitro-9(1OH)-acridone | 3,3'-diamino-N-methyldipropylamine | Dimethyl sulfoxide (DMSO) | 80 °C, 2 hours | Bis(nitroacridinone) derivative | google.com |

| 1-chloro-4-nitro-9(1OH)-acridone | 3,3'-diamino-N-methyldipropylamine | Dimethyl sulfoxide (DMSO) | Room Temperature, 2 hours | Bis(nitroacridinone) derivative | google.com |

Polymerization Reactions and Co-monomer Applications

This compound is a key initiator molecule in the production of autocatalytic polyols, which are essential components in the manufacture of polyurethane products, particularly flexible foams. google.comgoogle.comjustia.com Specifically, 3,3'-diamino-N-methyldipropylamine is used as an initiator for the alkoxylation process (reaction with alkylene oxides like propylene (B89431) oxide or ethylene (B1197577) oxide) to create amine-initiated polyether polyols. google.comjustia.com

The defining feature of these polyols is their "autocatalytic" nature. The tertiary amine group (N-methyl) present in the initiator molecule's structure is preserved in the final polyol. google.comepo.org This built-in tertiary amine functionality acts as a catalyst for the polyurethane-forming reaction between the polyol and an isocyanate. epo.org This eliminates or reduces the need for volatile amine catalysts, which is advantageous for creating low-emission polyurethane foams. google.com The primary and secondary amine groups of the initiator become the sites for the initiation of the polyol chains. google.com

| Initiator Compound | Key Functional Group | Role in Polyol | Application | Reference |

| 3,3'-diamino-N-methyldipropylamine | Tertiary amine (-N(CH₃)-) | Provides autocatalytic activity | Low-emission polyurethane foams | google.comgoogle.comjustia.com |

| 3,3'-diamino-N-methyldipropylamine | Primary amines (-NH₂) | Initiation sites for polyol chains | Polyurethane synthesis | google.com |

These autocatalytic polyols can be used in various polyurethane applications, including flexible foams for furniture and bedding, as well as in coatings and adhesives. google.comatamanchemicals.com

Tertiary amines, including this compound, can function as ligands or catalysts in various polymerization reactions, particularly those involving transition metal complexes. atamanchemicals.comnih.gov In Atom Transfer Radical Polymerization (ATRP), for instance, nitrogen-containing ligands are crucial for stabilizing the copper catalyst and modulating its activity. nih.govsigmaaldrich.com The choice of ligand affects the polymerization rate and the control over the final polymer's molecular weight and structure. nih.gov While compounds like Pentamethyldipropylenetriamine (PMDPT) are well-known ATRP ligands, the principle extends to other multidentate amines. atamanchemicals.comnih.gov

In the context of ethylene polymerization, this compound has been studied for its role as a Lewis base that can interact with and inhibit the catalyst. nih.gov In a study using bimetallic nickel catalysts, this compound was shown to inhibit the catalytic activity. Interestingly, the degree of inhibition was dependent on the spatial arrangement (atropisomerism) of the catalytic centers, with one isomer being significantly more resistant to inhibition by the amine than the other. nih.gov This demonstrates that this compound can directly interact with the metal center of a polymer synthesis catalyst and influence its performance.

Similarly, in the oxidative coupling polymerization to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), various amine ligands are used with a copper(I) chloride catalyst. mdpi.com The basicity and steric structure of the amine ligand are shown to have a profound effect on the polymerization rate and the formation of byproducts. mdpi.com

Polymers containing this compound moieties have been developed as non-viral vectors for gene delivery, demonstrating an ability to enhance gene expression. google.comscispace.com Cationic polymers are widely used to deliver anionic genetic material like DNA into cells. google.commdpi.com These polymers work by complexing with the DNA, protecting it from degradation, and facilitating its entry into cells. mdpi.comagu.edu.tr

A combinatorial library of cationic polymers was synthesized using various amines, including 3,3'-diamino-N-methyl dipropylamine, to identify effective gene delivery vehicles. google.com The resulting polymers were screened for their ability to bind DNA and their efficacy in transfecting cells. Notably, polymers synthesized with this amine were found to induce higher protein expression compared to the standard transfection reagent pEI-25 under the evaluated conditions. google.com This suggests that the inclusion of the this compound structure within the polymer backbone contributes favorably to the processes of DNA complexation, cellular uptake, or endosomal escape, all of which are critical for successful gene expression. google.comagu.edu.tr In another application, polymers synthesized with 3,3'-diamino-N-methyl dipropylamine were shown to enhance the transduction efficiency of adenoviruses for gene delivery to bladder cancer cells. scispace.com

Mechanistic Studies of this compound Synthesis

The mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound from dipropylamine proceeds through the following key steps:

Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the secondary amine, dipropylamine, on the carbonyl carbon of formaldehyde (B43269). This is followed by dehydration to form a tertiary iminium ion, specifically the N,N-dipropylmethaniminium ion. nrochemistry.comjk-sci.com

Hydride Transfer : Formic acid then acts as a source of a hydride ion (H⁻). The hydride is transferred to the electrophilic carbon of the iminium ion. nrochemistry.comorganic-chemistry.org

Final Product Formation : This hydride transfer reduces the iminium ion to the tertiary amine, this compound. The reaction is driven to completion by the irreversible loss of carbon dioxide, which is formed from the formic acid after the hydride transfer. wikipedia.org

A key feature of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgnrochemistry.com This is because a tertiary amine cannot form another imine or iminium ion with formaldehyde. wikipedia.org

Alternative reducing agents can be employed in reductive amination procedures, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. jk-sci.com However, the classic Eschweiler-Clarke conditions using formic acid and formaldehyde remain a common and effective method.

Interactive Data Table: Key Steps in Eschweiler-Clarke Synthesis of this compound

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Dipropylamine, Formaldehyde | N,N-dipropylmethaniminium ion | Formation of an iminium ion via nucleophilic attack and dehydration. nrochemistry.com |

| 2 | N,N-dipropylmethaniminium ion, Formic Acid | This compound, Carbon Dioxide | Hydride transfer from formic acid to the iminium ion. organic-chemistry.org |

Ligand Chemistry and Coordination Complexes

N-Methyldipropylamine as a Multidentate Ligand

This compound, specifically its diamino derivative 3,3'-diamino-N-methyldipropylamine (Medpt), functions as a tridentate ligand. tandfonline.comatamanchemicals.com This means it can bind to a central metal ion through its three nitrogen atoms, forming two five-membered chelate rings. atamanchemicals.com The presence of these chelate rings enhances the stability of the resulting coordination complexes. The σ-donating properties of the amino groups in Medpt are a key feature of its ligand behavior. atamanchemicals.com

The coordination of this compound and its derivatives to metal centers can result in various geometries. A common geometry observed in copper(II) complexes with tridentate ligands like 3,3'-diamino-N-methyldipropylamine is a distorted square pyramidal (SP) geometry. mdpi.comsemanticscholar.orgresearchgate.net In these complexes, the metal center is typically five-coordinate. For instance, in the complex [Cu(Medpt)(ONO)(H2O)]ClO4, the copper ion is coordinated to the three nitrogen atoms of the Medpt ligand, an oxygen atom from a nitrito group, and an oxygen atom from a water molecule. researchgate.net Similarly, in the dinuclear bridged thiocyanato complex Cu2(Medpt)2(μN,S-NCS)22, each copper ion is five-coordinate, bound to three nitrogen atoms of the Medpt ligand, a nitrogen atom from one bridging thiocyanate (B1210189) group, and a sulfur atom from the other. researchgate.net

The flexibility of the ligand allows for both co-planar and mutually cis arrangements of the three nitrogen donor atoms when coordinated to a metal. atamanchemicals.com The specific coordination mode and resulting geometry can be influenced by factors such as the metal ion, the presence of other ligands (co-ligands), and the reaction conditions. For example, the interaction of pseudohalides like isothiocyanate with copper(II) salts in the presence of N-donor coligands can lead to the formation of polynuclear compounds with diverse dimensionalities and topologies. mdpi.com

Here is a table summarizing the coordination geometries of some this compound complexes:

| Complex | Metal Ion | Coordination Geometry | Reference |

| [Cu(Medpt)(ONO)(H2O)]ClO4 | Cu(II) | Axially elongated square pyramid (SP) | researchgate.net |

| Cu2(Medpt)2(μN,S-NCS)22 | Cu(II) | Axially elongated square pyramid (SP) | researchgate.net |

| [Cu(dien)(ONO)]ClO4 | Cu(II) | Penta-coordinate | researchgate.net |

Medpt = 3,3′-diamino-N-methyldipropylamine; dien = diethylenetriamine

This compound and its derivatives form stable complexes with a range of transition metals, with a particular focus on copper(II) in the available literature. tandfonline.comresearchgate.net The formation of these complexes is driven by the Lewis acid-base interaction between the electron-donating nitrogen atoms of the ligand and the electron-accepting metal ion.

The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netmaynoothuniversity.ie For example, the reaction of copper(II) perchlorate (B79767) with 3,3'-diamino-N-methyldipropylamine and sodium nitrite (B80452) yields the monomeric complex [Cu(Medpt)(ONO)(H2O)]ClO4. researchgate.net Similarly, reacting copper(II) perchlorate with the ligand and potassium thiocyanate results in the dinuclear complex Cu2(Medpt)2(μN,S-NCS)22. researchgate.net

The resulting complexes can exhibit interesting magnetic properties. For instance, variable-temperature magnetic susceptibility studies of Cu2(Medpt)2(μN,S-NCS)22 indicated weak antiferromagnetic coupling between the two copper(II) centers. researchgate.net

Applications of this compound Coordination Complexes

The coordination complexes of this compound have found applications in various fields, including catalysis and materials science.

While specific examples detailing the catalytic use of this compound complexes in organic transformations are not extensively covered in the provided search results, the broader context of transition metal complexes suggests their potential as catalysts. csic.esnih.govchemrxiv.orgresearchgate.net The ability of the metal center to exist in different oxidation states and to coordinate with substrates makes these complexes candidates for catalyzing a variety of organic reactions. For instance, ruthenium complexes are known to catalyze the N-methylation of amines using methanol (B129727) as a C1 source. nih.gov Furthermore, nanoparticle catalysis has emerged as a significant area in organic synthesis for creating new chemical bonds. nih.gov

This compound and related polyamines play a crucial role in organolithium chemistry. atamanchemicals.com Organolithium reagents are potent bases and nucleophiles widely used in organic synthesis. mt.comtaylorandfrancis.com The reactivity of organolithium compounds is often enhanced by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). osi.lv Tridentate ligands like pentamethyldipropylenetriamine (PMDPT), a derivative of this compound, bind strongly to lithium, deaggregating the organolithium species and thereby increasing their reactivity. atamanchemicals.com This modification of reactivity is essential for many synthetic applications. atamanchemicals.com

3,3'-Diamino-N-methyldipropylamine is a key monomer in the synthesis of specialized polymeric materials, particularly poly(amino ether) libraries for applications like gene delivery. thno.orgnih.govrsc.org These polymers are synthesized through ring-opening polymerization between diglycidyl ethers and polyamines. thno.org Polymers based on 3,3'-diamino-N-methyldipropylamine have shown high levels of transgene expression, indicating their potential as non-viral vectors for gene therapy. thno.orgnih.gov The structure of the amine, specifically the spacing between the amine groups, is believed to be a critical factor in the efficiency of transgene delivery. thno.orgnih.gov

Furthermore, 3,3'-diamino-N-methyldipropylamine can be used as a versatile affinity ligand in chromatography for the purification of biomolecules such as proteins and nucleic acids. researchgate.netnih.gov When immobilized on a matrix like agarose (B213101), this ligand demonstrates the ability to bind and then elute these biomolecules under mild conditions, making it a valuable tool in biotechnology. nih.gov

Influence on Thermosensitive Polymer Synthesis

Based on the conducted research, no specific information was found detailing the direct influence or role of this compound in the synthesis of thermosensitive polymers. The existing literature primarily focuses on more common monomers and polymers in this field, such as poly(N-isopropylacrylamide) (PNIPAm) and its derivatives. mdpi.compsu.eduresearchgate.netsemanticscholar.org

Spectroscopic Characterization of Ligand-Metal Interactions

This compound and its derivatives, particularly 3,3'-diamino-N-methyldipropylamine (Medpt), serve as effective ligands in coordination chemistry, forming stable complexes with various transition metals. Spectroscopic techniques are crucial for elucidating the nature of the coordination bonds and the geometry of these complexes.

Infrared (IR) Spectroscopy is instrumental in identifying the coordination of the ligand to the metal ion. In the case of isothiocyanato-copper(II) complexes with N-alkyl-substituted amine ligands, the stretching frequency of the isothiocyanate group (νas(C≡N)) is a key diagnostic marker. mdpi.com Terminally N-bonded isothiocyanate groups typically show a strong absorption band below 2100 cm⁻¹, while S-bonded or bridging isothiocyanates exhibit this band at higher frequencies. mdpi.com For instance, in copper(II) complexes with derivatives of this compound, the IR spectra help to confirm the bonding mode of pseudohalide ligands. mdpi.commdpi.com In nitrito complexes of copper(II) with 3,3'-diamino-N-methyldipropylamine, the IR stretching frequencies of the nitrito group (ν(NO₂⁻)) in the 1470–1100 cm⁻¹ region are analyzed to understand the coordination environment. researchgate.net

Electronic (UV-Vis) Spectroscopy provides insights into the d-d electronic transitions of the metal center, which are sensitive to the coordination geometry. Copper(II) complexes with this compound derivatives have been studied in different solvents to ascertain their stereochemistry. researchgate.net Five-coordinated copper(II) complexes generally exhibit distinct spectral features depending on their geometry. A square pyramidal (SP) geometry typically shows a broad band in the visible region (590–780 nm), sometimes with a low-energy shoulder. semanticscholar.org In contrast, a trigonal bipyramidal (TBP) geometry is often characterized by a main band at longer wavelengths (>800 nm) with a high-energy shoulder. semanticscholar.org For example, the visible spectra of nitrito and thiocyanato copper(II) complexes with Medpt were consistent with a predominantly square pyramidal stereochemistry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) (a d⁹ system). EPR provides detailed information about the electronic structure and the environment of the unpaired electron. mdpi.com For copper(II) complexes, the g-tensor components are indicative of the coordination geometry. mdpi.com In dinuclear copper(II) complexes with ligands derived from 3,3'-diamino-N-methyldipropylamine, variable-temperature magnetic susceptibility studies, which are related to EPR, have indicated weak antiferromagnetic coupling between the metal centers. researchgate.net The EPR spectra of copper(II) azide (B81097) complexes with dipropylenetriamine, a related ligand, have shown the presence of both ferromagnetic and antiferromagnetic interactions within the dimeric structure. acs.org

Interactive Data Tables

Table 1: Selected IR Spectroscopic Data for Metal Complexes with this compound Derivatives and Related Ligands

| Complex/Ligand | Key IR Band (cm⁻¹) | Assignment | Reference |

| Cu₂(Medpt)₂(μN,S-NCS)₂₂ | 2030–2120 | ν(NCS⁻) | researchgate.net |

| [Cu(Medpt)(ONO)(H₂O)]ClO₄ | 1470–1100 | ν(NO₂⁻) | researchgate.net |

| Isothiocyanato-Cu(II) Complexes | < 2100 | Terminal N-bonded νas(C≡N) | mdpi.com |

| Isothiocyanato-Cu(II) Complexes | > 2100 | Bridging/S-bonded νas(C≡N) | mdpi.com |

Table 2: UV-Vis Spectroscopic Data for Copper(II) Complexes with this compound Derivatives and Related Ligands in Acetonitrile

| Complex | λmax (nm) (ε, M⁻¹cm⁻¹) | Assigned Geometry | Reference |

| [Cu(L¹) (NCS)₂] | 676 (190) | Square Pyramidal | mdpi.com |

| [Cu(L²) (NCS)₂] | ~676 | Square Pyramidal | mdpi.com |

| [Cu(tepza)(dca)]ClO₄ | ~665 (sh), 880 (256, br) | Trigonal Bipyramidal | mdpi.com |

| [Cu(tedmpza)(dca)]ClO₄·0.67H₂O | ~730 (sh), ~940 (110, br) | Trigonal Bipyramidal | mdpi.com |

Note: L¹ and L² are tridentate ligands related to this compound derivatives. 'sh' denotes a shoulder and 'br' denotes a broad peak.

Analytical and Separation Science Applications

Chromatographic Methodologies Utilizing N-Methyldipropylamine Ligands

Recent advancements in biotechnology and medicine have underscored the demand for highly purified biomolecules. nih.gov Affinity chromatography stands out as a highly selective method for achieving this, and the development of novel, cost-effective, and efficient ligands is a key area of research. nih.govresearchgate.net In this context, derivatives of this compound have emerged as versatile tools. nih.gov

A significant application of this compound derivatives is in affinity chromatography, a technique that relies on the specific, reversible interactions between a ligand immobilized on a solid support and the target molecule in a complex mixture. nih.govresearchgate.net Specifically, 3,3'-diamino-N-methyldipropylamine has been demonstrated as a versatile and effective affinity ligand for the purification of both proteins and nucleic acids. nih.govsmolecule.com

The purification of proteins from complex biological samples is a crucial step in various research and industrial processes. nih.gov Affinity chromatography utilizing a 3,3'-diamino-N-methyldipropylamine ligand has shown considerable success in this area. nih.govresearchgate.net The ligand, when immobilized on a support matrix, can effectively bind to proteins, allowing for their separation from other cellular components. nih.gov The interactions are thought to be a combination of electrostatic and hydrophobic forces. researchgate.net The bound proteins can then be eluted under mild conditions, preserving their biological activity. nih.gov

The purification of nucleic acids, such as plasmid DNA and RNA, is fundamental to molecular biology research and the development of therapeutics. nih.govresearchgate.net The 3,3'-diamino-N-methyldipropylamine ligand has proven to be a valuable tool for the purification of supercoiled plasmid DNA. nih.gov This is particularly important as different isoforms of plasmid DNA can be challenging to separate using other chromatographic techniques. nih.gov The ability of the ligand to effectively bind and then release the supercoiled isoform under specific salt conditions makes it a significant asset in this application. nih.gov

For its use in affinity chromatography, the 3,3'-diamino-N-methyldipropylamine ligand must be chemically attached, or immobilized, to a solid support matrix. nih.govresearchgate.net Agarose (B213101) is a commonly used matrix due to its porous nature and biocompatibility. nih.govresearchgate.net The immobilization process typically involves activating the agarose matrix and then covalently coupling the ligand to it. researchgate.net Scanning electron microscopy has shown that the immobilization of the 3,3'-diamino-N-methyldipropylamine ligand onto Sepharose, an agarose-based matrix, does not cause significant damage to the support's morphology. researchgate.net

The efficiency of the purification process is highly dependent on the chromatographic conditions. nih.gov For the 3,3'-diamino-N-methyldipropylamine ligand, the use of an increasing sodium chloride gradient has been shown to be effective for eluting the bound biomolecules. nih.gov The ability to recover the target molecules using salt concentrations up to 500 mM indicates that the elution occurs under mild conditions, which is beneficial for maintaining the integrity of the purified proteins and nucleic acids. nih.govresearchgate.net

Table 1: Optimized Chromatographic Conditions for Biomolecule Purification

| Parameter | Condition | Rationale |

| Elution Method | Increasing Salt Gradient | Allows for the sequential release of bound molecules based on their interaction strength with the ligand. nih.gov |

| Eluent | Sodium Chloride (NaCl) | A common and effective salt for disrupting electrostatic interactions. nih.gov |

| Salt Concentration | Up to 500 mM | Enables elution under mild conditions, preserving the biological activity of the purified molecules. nih.govresearchgate.net |

The structure of an affinity ligand plays a crucial role in its interaction with and adsorption of proteins. researchgate.net The size and shape of the ligand, including both linear chains and cyclic groups, as well as the presence of specific functional groups, significantly influence the binding affinity and selectivity for target proteins. researchgate.net While detailed studies on the structure-activity relationship of this compound itself are limited in the context of protein adsorption, research on related affinity ligands provides valuable insights. researchgate.net The strategic design and synthesis of ligands with tailored structural features are key to developing highly effective affinity chromatography materials. researchgate.net

Affinity Chromatography for Biomolecule Purification

Electrochemical Sensing Platforms Incorporating this compound Derivatives

Derivatives of this compound are key components in the synthesis of novel nanomaterials used to construct sophisticated electrochemical biosensors. These platforms are designed for the sensitive and specific detection of various biological targets.

A notable derivative, 3,3′-Diamino-N-methyldipropylamine, serves as a crucial precursor in the microwave-assisted synthesis of carbon nanodots (CNDs). These CNDs, often functionalized with other molecules, form the basis of highly sensitive electrochemical biosensors for a range of analytes.

In the field of nucleic acid detection, 3,3′-Diamino-N-methyldipropylamine is used in the synthesis of Neutral Red-functionalized carbon nanodots (NR-CDs). nih.gov These NR-CDs exhibit fluorescence that is selectively quenched upon interaction with double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA). nih.gov This differential interaction allows for the development of sensitive fluorescent sensing platforms for DNA. nih.gov The intrinsic binding constants (Kb) calculated from absorption titration data indicate a stronger interaction between the NR-CDs and dsDNA. nih.gov

Similarly, Methylene Blue-functionalized carbon nanodots (MB-CDs), also synthesized using 3,3′-diamino-N-methyldipropylamine, serve as electrochemical indicators in DNA biosensors. nih.gov These sensors can detect specific DNA sequences, such as those from the SARS-CoV-2 virus, with high sensitivity. nih.gov The detection mechanism relies on the differential interaction of MB-CDs with single-stranded and double-stranded DNA, which is monitored using techniques like Differential Pulse Voltammetry. nih.gov

| Biosensor Type | This compound Derivative | Functionalization | Target Analyte | Detection Principle |

| Fluorescent Sensor | 3,3′-Diamino-N-methyldipropylamine | Neutral Red (NR) | dsDNA vs. ssDNA | Fluorescence quenching |

| Electrochemical Sensor | 3,3′-Diamino-N-methyldipropylamine | Methylene Blue (MB) | SARS-CoV-2 DNA | Voltammetric signal change |

An electrochemical sensor for hydrogen peroxide (H₂O₂) has been developed utilizing nickel-doped carbon nanodots (Ni-CNDs). mdpi.com The synthesis of these Ni-CNDs involves 3,3′-Diamino-N-methyldipropylamine as one of the precursors, along with L-Arginine and nickel (II) acetate (B1210297) tetrahydrate. mdpi.com The resulting Ni-CNDs are used to modify screen-printed carbon electrodes. A nickel hexacyanoferrate complex is then electrochemically generated on the surface, which exhibits excellent electrocatalytic properties for the oxidation of H₂O₂. mdpi.com This sensor platform demonstrates the ability to detect low concentrations of hydrogen peroxide. mdpi.com

| Sensor Component | Precursors | Target Analyte | Key Feature |

| Nickel-doped carbon nanodots (Ni-CNDs) | L-Arginine, nickel (II) acetate tetrahydrate, 3,3′-Diamino-N-methyldipropylamine | Hydrogen Peroxide (H₂O₂) | In situ formation of a nickel hexacyanoferrate complex with high electrocatalytic activity. mdpi.com |

A portable and cost-effective DNA biosensor for the simultaneous detection of multiple bacteria, such as Listeria and Salmonella, has been developed. nih.govresearchgate.net This system employs thionine-functionalized carbon nanodots (Ty-CDs) as electrochemical indicators. nih.govresearchgate.net The synthesis of these Ty-CDs is achieved by irradiating a mixture containing thionin acetate salt, L-arginine, and 3,3′-diamino-N-methyldipropylamine in a microwave system. nih.govresearchgate.net The biosensor operates by monitoring the current response from the Ty-CDs, which indicates the hybridization of bacterial DNA probes on a functionalized screen-printed electrochemical array. nih.gov This approach allows for rapid and sensitive detection of specific bacterial DNA sequences. nih.gov

| Biosensor | This compound Derivative | Nanomaterial | Role | Target Bacteria |

| Multiplex DNA Biosensor | 3,3′-Diamino-N-methyldipropylamine | Thionine-functionalized Carbon Nanodots (Ty-CDs) | Electrochemical indicator of DNA hybridization | Listeria, Salmonella nih.govresearchgate.net |

The carbon nanodots synthesized using 3,3′-Diamino-N-methyldipropylamine are instrumental in the modification of electrode surfaces to enhance their sensing capabilities. researchgate.netresearchgate.net These nitrogen-rich CNDs can be stably immobilized onto electrode surfaces through electrografting. researchgate.netresearchgate.net This modification leads to hybrid electrodes with a greater relative surface area and improved electron transfer properties, making them highly promising for electrochemical sensing applications. researchgate.netresearchgate.net For instance, electrodes modified with these CNDs have been shown to amplify the electrochemiluminescence (ECL) signal from luminophores like [Ru(bpy)₃]²⁺, creating excellent platforms for ECL-based biosensing assays. researchgate.netresearchgate.net

Design and Fabrication of Electrochemical Biosensors

Switchable Hydrophilicity Solvents (SHS) and this compound

This compound (MDPA) has been identified and utilized as a switchable hydrophilicity solvent (SHS). researchgate.netmoca.net.uamobt3ath.com SHSs are solvents that can reversibly switch between a hydrophobic form, which is immiscible with water, and a hydrophilic form, which is miscible with water. rsc.org This transition is typically triggered by the addition and removal of CO₂, which reacts with the tertiary amine to form a water-soluble bicarbonate salt. rsc.org

This property makes this compound suitable for applications such as switchable hydrophilicity solvent liquid-liquid microextraction (SHS-LLME). researchgate.netmoca.net.ua In this technique, MDPA is used as an extraction solvent to enrich and pre-concentrate analytes from aqueous samples. researchgate.netmoca.net.ua For example, it has been successfully employed for the separation and preconcentration of the dye Tartrazine from samples prior to its quantification. researchgate.netmoca.net.ua The efficiency of the extraction process is optimized by adjusting key parameters, including the volumes of MDPA, hydrochloric acid (used for switching to the hydrophilic form), and sodium hydroxide (B78521) (used for switching back to the hydrophobic form). researchgate.netmoca.net.ua

| Application | Analyte | Technique | Key Parameters Optimized |

| Dye Separation and Preconcentration | Tartrazine | Switchable Hydrophilicity Solvent Liquid-Liquid Microextraction (SHS-LLME) | Volume of this compound, HCl, and NaOH researchgate.netmoca.net.ua |

This compound as an Extraction Solvent in Liquid-Liquid Microextraction (LLME)

This compound (MDPA) serves as an effective extraction solvent in a specialized technique known as switchable hydrophilicity solvent liquid-liquid microextraction (SHS-LLME). researchgate.net This method is employed for the separation and preconcentration of analytes from various sample matrices. researchgate.netmoca.net.ua In this process, MDPA functions as a "switchable" solvent, meaning its miscibility with water can be reversibly changed. rsc.org Tertiary amines like this compound are frequently chosen for this role due to their capacity to create a large contact surface area between the sample solution and the solvent, facilitating efficient extraction. For instance, SHS-LLME using MDPA has been successfully applied to enrich and pre-concentrate the dye Tartrazine from samples before its quantification. researchgate.netmoca.net.ua

Mechanism of Switchable Miscibility with CO₂

The ability of this compound to function as a switchable hydrophilicity solvent is based on a reversible acid-base reaction triggered by carbon dioxide (CO₂). rsc.org In its neutral, unprotonated form, MDPA is a tertiary amine that is immiscible with water, resulting in a two-phase (biphasic) system. rsc.orgneu.edu.tr

When CO₂ is introduced into the water-amine mixture, it forms carbonic acid (H₂CO₃) in the aqueous phase. rsc.org The carbonic acid then protonates the this compound, converting it into its hydrophilic ammonium (B1175870) bicarbonate salt. rsc.orggoogle.com This salt form is completely miscible with water, causing the system to switch from a biphasic to a single-phase (monophasic) mixture. rsc.org The reaction can be summarized as follows:

R₃N (immiscible) + H₂O + CO₂ ⇌ [R₃NH⁺][HCO₃⁻] (miscible)

This process is fully reversible. The removal of CO₂, typically achieved by heating or sparging with an inert gas like nitrogen, shifts the equilibrium back to the left. This causes the protonated amine to revert to its neutral, water-immiscible form, thereby regenerating the two-phase system and allowing for the separation of the analyte-rich solvent phase. rsc.org

Optimization of SHS-LLME processes

To maximize the efficiency of extractions using this compound, key operational variables of the SHS-LLME process are carefully optimized. Methodologies such as Central Composite Design (CCD) and Response Surface Methodology (RSM) are employed to study the interactive effects of these variables. researchgate.netmoca.net.ua

In a study involving the extraction of Tartrazine dye, researchers optimized three critical factors: the volume of this compound (MDPA), the volume of hydrochloric acid (HCl), and the volume of sodium hydroxide (NaOH). researchgate.net The goal was to maximize the absorbance response, which corresponds to the highest extraction efficiency. researchgate.net The optimization involved 20 experiments with varying levels of each factor. Under the established optimal conditions, the method demonstrated excellent analytical performance for Tartrazine quantification. researchgate.netmoca.net.ua

Table 1: Optimized Parameters and Analytical Performance for Tartrazine Extraction using SHS-LLME with this compound

| Parameter | Optimized Value/Result | Reference |

| Linearity Range | 0.5–10 µg/mL | researchgate.net |

| Correlation Coefficient (R²) | 0.9989 | researchgate.net |

| Limit of Detection (LOD) | 0.23 µg/mL | researchgate.netmoca.net.ua |

| Limit of Quantification (LOQ) | 0.692 µg/mL | researchgate.netmoca.net.ua |

| Relative Standard Deviation (RSD) | 1.71% (for n=10) | moca.net.ua |

| Preconcentration Factor | 33.33 | moca.net.ua |

| Enrichment Factor | 63 | moca.net.ua |

Spectroscopic Analytical Techniques (excluding basic compound identification)

Following extraction processes involving this compound, various spectroscopic techniques are utilized for the analysis and characterization of analytes and related materials.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a primary technique used for the quantification of analytes after their extraction and preconcentration via SHS-LLME with this compound. researchgate.netmoca.net.ua This method relies on measuring the absorption of ultraviolet or visible light by the target molecule. nanoqam.ca After the SHS-LLME procedure separates the analyte into the solvent phase, the concentration is determined by measuring its absorbance at a specific wavelength where it absorbs light maximally. researchgate.net For example, in the analysis of Tartrazine dye extracted using MDPA, the final measurement was performed by recording the absorbance at a wavelength of 430 nm with a UV-Vis spectrophotometer. researchgate.net This technique is widely applied in chemical analysis due to its reliability and effectiveness in determining the concentration of compounds containing light-absorbing functional groups, known as chromophores. nanoqam.cathermofisher.com

Fluorescence-based systems for DNA detection

While not used directly, a derivative of this compound plays a crucial role in the synthesis of nanomaterials for advanced biological sensing. Specifically, 3,3′-diamino-N-methyldipropylamine is used as a precursor, along with L-arginine and Neutral Red chloride, in the microwave-assisted synthesis of Neutral Red-carbon nanodots (NR-CDs). nih.govresearchgate.net

These synthesized NR-CDs are then employed in fluorescence-based systems for the detection of specific DNA sequences. nih.gov The system works by monitoring changes in the fluorescence of the NR-CDs upon interaction with DNA. nih.govresearchgate.net Studies have shown that the NR-CDs exhibit different interaction pathways with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), a property that has been successfully harnessed to develop a fluorescence DNA hybridization assay for detecting sequences specific to Escherichia coli. nih.gov The development of such fluorescent probes is a significant area of research for the diagnosis of diseases and environmental monitoring. hnu.edu.cnfrontiersin.org

Transmission Electron Microscopy (TEM) in nanomaterial characterization

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanomaterials that are synthesized using derivatives of this compound. utexas.eduelsevierpure.com In the context of the NR-CDs developed for DNA detection, TEM provides critical information about the morphology and size of the nanoparticles. nih.govresearchgate.net

TEM analysis has shown that these NR-CDs are quasi-spherical nanoparticles. researchgate.net By analyzing the TEM images, researchers can determine the size distribution of the nanodots, which is a crucial parameter affecting their optical and functional properties. researchgate.netnih.gov The characterization of nanomaterials at this scale is vital, as their physical attributes—including size, shape, and structure—directly influence their performance in applications like fluorescence-based sensing. utexas.edumdpi.com

Computational Chemistry and Modeling Studies

Molecular Dynamics (MD) Simulations Involving N-Methyldipropylamine

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com The goal of these simulations is to generate a sufficient number of representative conformations of a molecular system to accurately calculate properties of interest. youtube.com The process involves applying Newton's equations of motion to the particles in the system, starting from an initial set of positions and velocities. youtube.com

To simulate a bulk liquid and eliminate surface effects that dominate small systems, periodic boundary conditions are often employed. This involves surrounding the primary simulation box with identical replicas. youtube.com The initial phase of an MD simulation, known as equilibration, allows the system to relax from its starting conditions and reach a stable state. youtube.com

While specific MD studies focusing exclusively on this compound are not prevalent in the reviewed literature, the principles of MD are broadly applicable. For instance, simulations on related compounds like ionic salts demonstrate the utility of MD in predicting crystal structures and understanding the local environment and rotational dynamics of ions in both crystalline and liquid phases. rsc.org Such simulations could be employed to investigate the solvent structure around this compound and the influence of an aqueous environment on its conformational equilibria. nih.gov

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. youtube.com These methods, which can be based on wave function theory or Density Functional Theory (DFT), provide detailed information about molecular structure and reactivity. youtube.comnsf.gov DFT, which is based on electron density, is a physically observable value and a common method used in these calculations. youtube.com

These calculations can determine electronic state energy values, oscillator strengths, transition dipole moments, and the molecular orbitals involved in electronic transitions. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), insights into the electron-donating and accepting capabilities of a molecule can be gained. optibrium.com

For this compound, quantum chemical calculations could elucidate its electronic structure, similar to how they have been applied to other complex molecules. nih.gov The Nuclear-Electronic Orbital (NEO) approach is a multicomponent quantum chemistry method that treats specific nuclei (like protons) quantum mechanically, on the same level as electrons. nsf.gov This allows for the direct incorporation of nuclear quantum effects, which can impact molecular geometries, vibrational frequencies, and reaction paths. nsf.gov

Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA), forming a stable complex. mdpi.comyoutube.com The primary goal is to predict the binding mode and affinity (binding energy) of the ligand-receptor complex. mdpi.commdpi.com This method is a cornerstone of computer-aided drug design (CADD). mdpi.com

The docking process involves preparing the receptor and ligand structures and then using a scoring function to evaluate the different possible binding poses. youtube.com Software such as AutoDock Vina is commonly used for these studies. nih.gov Docking can be rigid, where the conformations of both molecules are fixed, or flexible, where they are allowed to change, providing a more realistic but computationally intensive simulation. mdpi.com

Docking studies could be applied to this compound to explore its potential interactions with various biological targets. By predicting the binding affinity and identifying key interactions, such as hydrogen bonds or hydrophobic interactions, researchers could hypothesize about its biological activity. mdpi.comnih.gov

Prediction of Physico-chemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models leverage molecular fingerprints and machine learning algorithms to estimate properties like the octanol-water partition coefficient (logP), boiling point, and vapor pressure. nih.gov PubChem provides a range of computed properties for this compound.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 115.22 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 115.136099547 Da | PubChem |

| Topological Polar Surface Area | 3.2 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 37.7 | PubChem |

This data is computationally generated and provided by PubChem. nih.gov

Dissociation Constants (pKa) of Amines

The dissociation constant (pKa) is a critical physicochemical parameter that influences the charge state of a molecule in solution, affecting properties like solubility and biological interactions. optibrium.com

Experimental determination of pKa values is often performed using methods like potentiometric titration or UV-vis spectrophotometry. researchgate.netnih.gov These experiments can be conducted at various temperatures to determine thermodynamic properties such as changes in enthalpy, entropy, and Gibbs free energy associated with the dissociation process. researchgate.net

A study on a series of amines, including the structurally related 3,3'-diamino-N-methyldipropylamine, measured dissociation constants at temperatures ranging from 298.15 K to 313.15 K. researchgate.net The results from this study highlight the temperature dependence of the pKa values for this class of compounds.

Table 2: Experimental pKa Values for 3,3'-diamino-N-methyldipropylamine at Various Temperatures

| Temperature (K) | pKa1 | pKa2 |

|---|---|---|

| 298.15 | 10.59 | 8.84 |

| 303.15 | 10.45 | 8.70 |

| 308.15 | 10.31 | 8.56 |

| 313.15 | 10.17 | 8.42 |

Data from a study on related amines, illustrating typical temperature effects. researchgate.net

Computational methods provide a rapid means of estimating pKa values, which is particularly useful for large numbers of compounds. nih.govpeerj.com These approaches often use an isodesmic reaction, where the pKa is calculated relative to a reference compound with a known experimental pKa. nih.govpeerj.com

Several computational techniques are employed for pKa prediction:

Semiempirical Quantum Mechanical Methods: Methods like PM3, AM1, and PM6, combined with implicit solvent models like COSMO or SMD, are used for fast and relatively accurate pKa predictions for amines. nih.govpeerj.comresearchgate.net For amines where a zwitterionic state is not involved, PM3/COSMO and AM1/COSMO have been shown to perform well, with root-mean-square errors (RMSE) around 1.0-1.1 pH units. nih.govpeerj.com

COSMO-RS: This method can also be used to estimate pKa values at standard temperatures. mdpi.comresearchgate.net

Machine Learning and QSAR: Methods combining quantum mechanical descriptors with machine learning can accurately predict pKa for a diverse range of compounds. optibrium.com Artificial Neural Network (ANN) models can also be employed, using experimental data to estimate missing pKa values. mdpi.comresearchgate.net

The accuracy of these prediction tools can be lower for bases compared to acids, especially for structurally complex molecules, indicating that some chemical features are underrepresented in the training datasets of current models. nih.gov

Table 3: Summary of Computational Approaches for pKa Prediction of Amines

| Method | Key Features | Reported Accuracy (RMSE) |

|---|---|---|

| PM3/COSMO | Semiempirical QM method with an implicit solvent model. | ~1.0 pH units (for non-zwitterions) nih.govpeerj.com |

| AM1/COSMO | Semiempirical QM method with an implicit solvent model. | ~1.1 pH units (for non-zwitterions) nih.govpeerj.com |

| PM3/SMD | Semiempirical QM method, often better for zwitterionic species. | ~1.5 pH units nih.govpeerj.com |

| QM/Machine Learning | Combines QM descriptors with machine learning algorithms. | 0.7 - 1.0 log units optibrium.com |

| Artificial Neural Networks (ANN) | Models trained on experimental data to predict pKa. | Can provide acceptable results, dependent on data availability. mdpi.comresearchgate.net |

Correlation of pKa values with physical properties

The pKa value, a measure of the acidity of a compound, is a critical parameter that influences the behavior of this compound in solution. While specific studies correlating the pKa of this compound with its other physical properties are not extensively detailed in the provided search results, the general principle in computational chemistry is that pKa is intrinsically linked to a molecule's electronic structure and, consequently, its physical properties. For amines, a higher pKa indicates a stronger base. This basicity affects properties such as solubility in aqueous solutions, with the protonated form being more water-soluble. The degree of ionization, determined by the pKa and the pH of the solution, will influence intermolecular interactions, thereby affecting properties like boiling point and vapor pressure. Computational models can be employed to predict pKa values, which can then be used as a descriptor in quantitative structure-property relationship (QSPR) models to predict other physical properties.

Partition Coefficients (LogP, LogKow)

The partition coefficient (LogP) or the logarithm of the octanol-water partition coefficient (LogKow) is a key indicator of a chemical's lipophilicity or hydrophilicity. acdlabs.com It describes how a compound distributes itself between an immiscible organic (octanol) and aqueous phase. acdlabs.com A positive LogP value signifies a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). acdlabs.com This parameter is crucial for understanding the environmental fate and biological activity of a substance.

For this compound, computational methods are widely used to predict its LogP value. These predictions are based on the molecule's structure and various atomic or group contributions. Different software and online tools utilize algorithms like ALOGPS, Molinspiration, and others to calculate these values. researchgate.net The predicted LogP for this compound can vary slightly depending on the algorithm used.

| Computational Method | Predicted LogP |

| ALOGPS | Data not available |

| Molinspiration | Data not available |

| Other predictive models | Data not available |

The lipophilicity of this compound, as indicated by its LogP value, is a significant factor in its potential applications and environmental interactions.

Thermodynamic Modeling of Aqueous Solutions

The behavior of this compound in aqueous solutions is critical for many industrial processes. Thermodynamic models are employed to predict and describe the phase behavior and chemical equilibria of these solutions under various conditions of temperature, pressure, and composition.

Vapor-liquid equilibrium (VLE) data describes the distribution of a chemical species between the vapor and liquid phases at equilibrium. wikipedia.org This information is fundamental for the design of distillation and absorption processes. For aqueous solutions of amines like this compound, VLE data is crucial for applications such as gas sweetening, where amines are used to remove acidic gases like CO₂ and H₂S.

Thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models are often used to correlate experimental VLE data and to predict the behavior of the system where experimental data is unavailable. researchgate.net These models use binary interaction parameters that are fitted to experimental data. researchgate.net The VLE of aqueous this compound solutions would be influenced by factors such as the concentration of the amine, the temperature, and the pressure of the system.

Interactive Data Table: Experimental VLE data for this compound was not found in the search results. A representative table structure is provided below.

Vapor-Liquid Equilibrium Data for Aqueous this compound Solutions at a Given Pressure| Mole Fraction of this compound in Liquid (x) | Mole Fraction of this compound in Vapor (y) | Temperature (K) |

The dissociation of protonated this compound in an aqueous solution is an equilibrium reaction characterized by changes in standard state enthalpy (ΔH°) and entropy (ΔS°). These thermodynamic parameters provide insight into the energetics and spontaneity of the dissociation process.

The standard enthalpy of dissociation reflects the heat absorbed or released during the reaction at standard conditions. The standard entropy of dissociation indicates the change in disorder of the system upon dissociation. savemyexams.com These values can be determined experimentally through calorimetry or potentiometric titrations at different temperatures. They can also be calculated using computational methods.

The relationship between the dissociation constant (Ka), enthalpy, and entropy is given by the Gibbs free energy equation:

ΔG° = -RTln(Ka) = ΔH° - TΔS°

Where:

ΔG° is the standard Gibbs free energy change

R is the ideal gas constant

T is the absolute temperature

Data Table: Specific values for the standard state enthalpy and entropy changes of dissociation for this compound were not available in the provided search results. A template for presenting such data is shown below.

Thermodynamic Parameters for the Dissociation of Protonated this compound in Aqueous Solution| Parameter | Value | Units |

| ΔH° | Data not available | kJ/mol |

| ΔS° | Data not available | J/(mol·K) |

Artificial Neural Network (ANN) Applications in Chemical Property Prediction

Artificial Neural Networks (ANNs) are a powerful tool in computational chemistry for developing quantitative structure-property relationship (QSPR) models. researchgate.net These models can predict a wide range of chemical properties based on molecular descriptors derived from the chemical structure. researchgate.netnih.gov

For this compound, an ANN could be trained on a dataset of similar amines with known properties. The input to the network would be a set of molecular descriptors for this compound, such as topological indices, quantum chemical parameters, or constitutional descriptors. The output would be the predicted property of interest, such as boiling point, vapor pressure, or LogP.